An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromo-2-nitrophenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a bromo, a nitro, and an acetamido group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of N-(4-Bromo-2-nitrophenyl)acetamide, a detailed experimental protocol for its synthesis, and explores its potential applications as a key building block in the development of novel therapeutic agents.
Chemical and Physical Properties
N-(4-Bromo-2-nitrophenyl)acetamide, also known as 4'-Bromo-2'-nitroacetanilide, is a stable solid compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 881-50-5 | [1] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1] |
| Molecular Weight | 259.06 g/mol | [1] |
| Appearance | Light yellow to yellow or orange solid | [2] |
| Melting Point | 102-104 °C | [3] |
| Boiling Point | 416.8±35.0 °C (Predicted) | [3] |
| Density | 1.720±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like Dichloromethane. | |
| InChI | InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | [1] |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |
Experimental Protocols: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide
The most common and efficient method for the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide is through the acetylation of 4-bromo-2-nitroaniline using acetic anhydride.
Materials and Reagents
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4-bromo-2-nitroaniline
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Acetic anhydride
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Glacial acetic acid
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Dichloromethane
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Anhydrous sodium sulfate
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Ice
Procedure
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In a suitable reaction vessel, dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in glacial acetic acid.
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To this solution, add acetic anhydride (1.2 - 1.5 equivalents).
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Heat the reaction mixture to approximately 95 °C and maintain this temperature with stirring for about 7.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the cooled reaction mixture into a beaker containing ice-cold water.
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Extract the aqueous mixture with dichloromethane three times.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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The resulting solid, N-(4-Bromo-2-nitrophenyl)acetamide, can be further purified by recrystallization if necessary. This procedure typically yields an orange solid with a high purity.
Applications in Drug Development: A Precursor to Bioactive Benzimidazoles
While N-(4-Bromo-2-nitrophenyl)acetamide itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary utility lies in its role as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[4]
A key synthetic transformation involving N-(4-Bromo-2-nitrophenyl)acetamide is its conversion to 6-bromo-substituted benzimidazole derivatives. A plausible synthetic pathway involves the following conceptual steps:
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Deacetylation: Removal of the acetyl protecting group from the amine.
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Reduction of the Nitro Group: Conversion of the nitro group to an amine, yielding a diamine intermediate.
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Cyclization: Reaction of the resulting diamine with a suitable one-carbon synthon (e.g., phosgene or its equivalents) to form the benzimidazolone ring system.
This synthetic route highlights the importance of N-(4-Bromo-2-nitrophenyl)acetamide as a starting material for accessing a specific class of substituted benzimidazoles that can be further elaborated to generate libraries of potential drug candidates.
Caption: A conceptual workflow illustrating the synthetic utility of N-(4-Bromo-2-nitrophenyl)acetamide as a precursor for bioactive benzimidazole derivatives.
Potential Biological Targets of Downstream Benzimidazole Derivatives
Benzimidazole derivatives synthesized from precursors like N-(4-Bromo-2-nitrophenyl)acetamide have been shown to interact with various biological targets, leading to their therapeutic effects. For instance, certain substituted benzimidazoles are known to act as inhibitors of specific enzymes or receptors. While a direct signaling pathway for N-(4-Bromo-2-nitrophenyl)acetamide is not applicable, a logical relationship diagram can illustrate the connection from this starting material to a final bioactive compound and its potential mechanism of action.
Caption: A logical diagram showing the progression from N-(4-Bromo-2-nitrophenyl)acetamide to a bioactive benzimidazole and its potential interaction with a biological target.
Conclusion
N-(4-Bromo-2-nitrophenyl)acetamide is a chemical intermediate of significant value to the drug discovery and development community. While it does not possess inherent biological activity, its utility as a precursor for the synthesis of diverse, biologically active heterocyclic compounds, particularly benzimidazoles, is well-established. This technical guide has provided essential information on its chemical properties, a reliable synthetic protocol, and a clear perspective on its application in the generation of novel therapeutic agents. Further research into the derivatization of N-(4-Bromo-2-nitrophenyl)acetamide holds promise for the discovery of new and effective treatments for a range of diseases.
References
- 1. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-(4-bromo-2-nitrophenyl)acetamide (C8H7BrN2O3) [pubchemlite.lcsb.uni.lu]
